molecular formula C27H23N3O2S B2827911 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 866873-23-6

2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2827911
CAS No.: 866873-23-6
M. Wt: 453.56
InChI Key: REABOSGBCTUCRM-UHFFFAOYSA-N
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Description

This compound belongs to the chromenopyrimidine-acetamide class, characterized by a fused chromene-pyrimidine core with a sulfanyl-linked acetamide side chain. The structure features a 9-methyl group on the chromene ring, a 2-phenyl substituent on the pyrimidine moiety, and an N-(2-methylphenyl)acetamide group. Its structural uniqueness lies in the combination of a methyl group at position 9 and an ortho-methyl-substituted phenylacetamide, which may influence solubility, binding affinity, and metabolic stability compared to analogs .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-9-6-7-14-22(17)28-23(31)16-33-27-21-15-20-13-8-10-18(2)24(20)32-26(21)29-25(30-27)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REABOSGBCTUCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological pathways and mechanisms involved in various diseases.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural features and computed physicochemical properties of the target compound with three analogs from recent chemical databases. These analogs differ in substituents at critical positions, impacting their molecular profiles:

Compound Position 9 Position 2 (Pyrimidine) Acetamide Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target : 2-({9-Methyl-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-Yl}Sulfanyl)-N-(2-Methylphenyl)Acetamide Methyl Phenyl 2-Methylphenyl Not explicitly reported Inferred ~6.5 1 5
Analog 1 : 2-[(9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-Yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide Ethoxy Phenyl 4-Methylphenyl 488.0 6.8 1 5
Analog 2 : 2-[[2-(4-Chlorophenyl)-9-Methyl-5H-Chromeno[2,3-d]Pyrimidin-4-Yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide Methyl 4-Chlorophenyl 4-Fluorophenyl 488.0 6.8 1 5
Analog 3 : N-(2-Chlorophenyl)-2-[[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-Yl]Sulfanyl]Acetamide Methyl 4-Methylphenyl 2-Chlorophenyl 488.0 6.8 1 5

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The target compound’s methyl group at position 9 likely reduces logP compared to Analog 1 (ethoxy), as shorter alkyl chains decrease hydrophobicity. However, its ortho-methylphenyl acetamide may offset this by adding steric bulk.
  • Halogenated analogs (Analog 2 and 3 ) exhibit similar logP values (~6.8) despite chlorine/fluorine substitutions, suggesting electronic effects (e.g., electronegativity) balance lipophilicity changes .

Positional Isomerism: The target’s 2-methylphenyl acetamide differs from Analog 3’s 2-chlorophenyl group.

Synthetic Accessibility:

  • Ethoxy (Analog 1 ) and halogenated (Analog 2 , 3 ) groups may introduce synthetic challenges (e.g., regioselective substitutions) compared to the target’s simpler methyl substituents .

Structural Validation and Crystallographic Considerations

While biological data are sparse, crystallographic tools like SHELXL and WinGX (used for small-molecule refinement and structure validation) ensure the accuracy of structural assignments for such compounds . The consistency of hydrogen-bonding parameters and anisotropic displacement models (validated via ORTEP ) supports the reliability of reported geometries .

Biological Activity

The compound 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide , often referred to as compound 1, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of compound 1 can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.41 g/mol
  • IUPAC Name : this compound

Antidepressant Activity

Recent studies have indicated that compounds similar to compound 1 exhibit significant antidepressant activity. The mechanism of action appears to involve inhibition of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters such as serotonin and norepinephrine. In vivo evaluations using the tail suspension test (TST) and forced swim test (FST) have shown that certain derivatives can significantly reduce immobility time, indicating antidepressant potential .

Anticonvulsant Activity

Compound 1 has been evaluated for anticonvulsant properties. In preliminary screening using the maximal electroshock (MES) test and pentylenetetrazole models, several analogs demonstrated notable anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings and sulfanyl group can enhance efficacy against seizures .

Cholinesterase Inhibition

Another significant biological activity of compound 1 involves its potential as a cholinesterase inhibitor. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds in this class have shown effectiveness in increasing acetylcholine levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby enhancing cholinergic transmission .

The biological activities of compound 1 can be attributed to several mechanisms:

  • MAO-A Inhibition : By inhibiting MAO-A, compound 1 increases the availability of neurotransmitters associated with mood regulation.
  • Voltage-Sensitive Sodium Channel Interaction : Some derivatives may interact with neuronal sodium channels, which are critical for action potential propagation, contributing to their anticonvulsant effects .
  • Cholinergic Modulation : The inhibition of cholinesterases leads to increased acetylcholine levels, enhancing cognitive function and memory retention.

Study on Antidepressant Efficacy

A study evaluated the antidepressant efficacy of various phenylacetamides, including analogs of compound 1. Administered at doses ranging from 15 mg/kg to 60 mg/kg in mouse models, significant reductions in immobility were observed at higher doses, particularly at 30 mg/kg .

Anticonvulsant Screening Results

In a controlled study assessing anticonvulsant activity through MES testing, several compounds derived from the same structural framework as compound 1 exhibited protective effects against induced seizures. Notably, one derivative showed a protective effect at doses as low as 100 mg/kg .

Data Tables

Activity Test Method Effective Dose (mg/kg) Outcome
AntidepressantTail Suspension Test30Significant reduction in immobility
AnticonvulsantMaximal Electroshock100Protection against seizures
Cholinesterase InhibitionAChE/BChE AssayN/AInhibition observed

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